5-Nitro-2-(bromoacetamido)benzophenone-d5 is a deuterated derivative of 5-nitro-2-(bromoacetamido)benzophenone, which is a compound of interest in various scientific fields, particularly in medicinal chemistry and analytical research. The presence of deuterium enhances the compound's stability and allows for more precise studies in isotopic labeling applications.
5-Nitro-2-(bromoacetamido)benzophenone-d5 belongs to the class of benzophenones, which are characterized by the presence of two aromatic rings linked by a carbonyl group. It also contains a nitro group and a bromoacetamido substituent, making it a complex organic molecule with potential biological activity.
The synthesis of 5-nitro-2-(bromoacetamido)benzophenone-d5 typically involves several steps:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and confirm the structure of intermediates and final products .
The molecular formula for 5-nitro-2-(bromoacetamido)benzophenone-d5 is . Its structure features:
The molecular weight is approximately 363.16 g/mol. The compound's structural representation can be depicted using various chemical drawing software or databases like PubChem .
5-Nitro-2-(bromoacetamido)benzophenone-d5 can undergo several types of chemical reactions:
The conditions for these reactions vary significantly; for example, nucleophilic substitutions require polar aprotic solvents for optimal reactivity, while reductions may necessitate acidic environments for effective conversion .
The mechanism of action for 5-nitro-2-(bromoacetamido)benzophenone-d5 primarily revolves around its potential interactions with biological targets:
Studies on similar compounds indicate that modifications like deuteration can alter metabolic stability and pharmacokinetics, potentially leading to improved therapeutic profiles .
Relevant data regarding these properties can be found in chemical databases and supplier catalogs .
5-Nitro-2-(bromoacetamido)benzophenone-d5 has several scientific applications:
This compound exemplifies the intersection between synthetic organic chemistry and applied biomedical research, showcasing its versatility across various scientific domains.
The compound exhibits systematic IUPAC nomenclature as 2-bromo-N-[4-nitro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide, reflecting its deuterium substitution pattern. Its molecular formula is C15H6D5BrN2O4, with a molecular weight of 368.19 g/mol, compared to 363.16 g/mol for the non-deuterated analog [1] [3] [7]. The structural backbone consists of a bromoacetamide group linked to a benzophenone scaffold bearing a nitro substituent at the 5-position. The deuterium atoms exclusively replace hydrogen atoms in the benzoyl ring, leaving the bromoacetamide moiety and nitroaniline ring unlabeled [1] [2]. This selective deuteration is strategically designed to maintain chemical equivalence during synthetic reactions while providing a detectable mass shift of +5 units in mass spectrometry.
Table 1: Comparative Molecular Characteristics
Property | 5-Nitro-2-(bromoacetamido)benzophenone-d5 | Non-deuterated Analog |
---|---|---|
Molecular Formula | C15H6D5BrN2O4 | C15H11BrN2O4 |
Molecular Weight | 368.19 g/mol | 363.16 g/mol |
CAS Number | 1189454-04-3 | 2011-70-3 |
Deuterium Positions | 2,3,4,5,6-benzoyl ring | None |
SMILES Notation | [2H]c1c([2H])c([2H])c(C(=O)c2cc(ccc2NC(=O)CBr)N+[O-])c([2H])c1[2H] | O=C(NC1=CC=C(N+=O)C=C1C(C2=CC=CC=C2)=O)CBr |
The deuterium labeling does not alter the compound's three-dimensional conformation or dipole moment due to identical atomic radii between protium and deuterium. However, it introduces measurable changes in vibrational frequencies observable through infrared spectroscopy, and creates distinctive isotopic clusters in mass spectra [1] [7]. The bromoacetamide functionality provides an electrophilic site for nucleophilic substitution reactions, making it essential for synthesizing benzodiazepine frameworks through cyclocondensation reactions with amines [3] [5].
Deuterium incorporation in pharmaceutical compounds follows the principle of the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit approximately 6-10 times greater stability than carbon-hydrogen bonds due to reduced zero-point energy. For 5-nitro-2-(bromoacetamido)benzophenone-d5, this translates to:
In benzodiazepine synthesis, the deuterated benzophenone intermediate allows pharmacokinetic studies to distinguish between administered compounds and naturally occurring molecules. When used in nitrazepam synthesis, the deuterium tags facilitate precise measurement of absorption, distribution, and excretion patterns without isotopic scrambling [1] [3]. Furthermore, the compound's synthetic versatility enables preparation of deuterated analogs of therapeutic agents for bioequivalence studies required by regulatory agencies [7].
The development of 5-nitro-2-(bromoacetamido)benzophenone-d5 parallels advances in stable isotope applications in pharmaceutical chemistry. Key milestones include:
Commercial availability emerged circa 2010 through specialty chemical providers like LGC Standards and MedChemExpress, with catalog numbers standardized (e.g., TRC-N495807). Current applications focus on its role as an analytical reference standard (neat format) for monitoring benzodiazepine synthesis impurities, particularly nitrazepam impurity profiling [1] [3] [7]. The compound's synthesis typically involves electrophilic bromination of deuterated 5-nitro-2-amino-benzophenone followed by controlled acetamide formation, requiring anhydrous conditions to prevent deuterium exchange [1] [7].
Table 2: Synthetic Pathway and Key Applications
Stage | Process | Significance |
---|---|---|
Precursor | 2-Amino-5-nitrobenzophenone-d5 | Benzoyl ring deuteration prior to functionalization |
Bromoacetylation | Reaction with bromoacetyl bromide | Introduces reactive site for benzodiazepine cyclization |
Purification | Crystallization from anhydrous solvents | Maintains isotopic integrity (≥98% deuterium) |
Primary Use | Internal standard for LC-MS/MS | Quantifies nitrazepam metabolites in pharmacokinetic studies |
Application | Synthesis of deuterated nitrazepam | Produces isotopically labeled active pharmaceutical ingredients |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5